2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide
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Overview
Description
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide typically involves multiple steps The starting materials often include 4-bromo-1,5-dimethyl-1H-pyrazole and 2,3-dimethylcyclohexylamineReaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups such as alkyl, aryl, or amino groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide variety of functionalized pyrazole derivatives .
Scientific Research Applications
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C15H24BrN5OS |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2,3-dimethylcyclohexyl)thiourea |
InChI |
InChI=1S/C15H24BrN5OS/c1-8-6-5-7-11(9(8)2)17-15(23)19-18-14(22)13-12(16)10(3)21(4)20-13/h8-9,11H,5-7H2,1-4H3,(H,18,22)(H2,17,19,23) |
InChI Key |
UMLOQIIXEDLSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NNC(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
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